APN-Azide

Bioconjugation Antibody-Drug Conjugates Protein Stability

APN-Azide (3-(4-Azidophenyl)propiolonitrile, CAS 1643841-88-6) is a heterobifunctional crosslinking reagent that combines a thiol-reactive 3-arylpropiolonitrile (APN) moiety with a clickable terminal azide group. This small-molecule linker (C9H4N4, MW 168.15 g/mol) is designed for the selective conjugation of cysteine-containing biomolecules to alkyne-bearing partners, enabling the construction of stable antibody-drug conjugates, protein probes, and advanced bioconjugates under mild physiological conditions.

Molecular Formula C9H4N4
Molecular Weight 168.15 g/mol
Cat. No. B12054564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-Azide
Molecular FormulaC9H4N4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC#N)N=[N+]=[N-]
InChIInChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H
InChIKeyBDLXITYEYYHQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APN-Azide: A Bifunctional Thiol-to-Alkyne Crosslinker for Stable Bioconjugation


APN-Azide (3-(4-Azidophenyl)propiolonitrile, CAS 1643841-88-6) is a heterobifunctional crosslinking reagent that combines a thiol-reactive 3-arylpropiolonitrile (APN) moiety with a clickable terminal azide group . This small-molecule linker (C9H4N4, MW 168.15 g/mol) is designed for the selective conjugation of cysteine-containing biomolecules to alkyne-bearing partners, enabling the construction of stable antibody-drug conjugates, protein probes, and advanced bioconjugates under mild physiological conditions .

Why Generic Crosslinkers Cannot Replace APN-Azide in Stability-Critical Bioconjugations


Interchanging APN-Azide with conventional maleimide-based heterobifunctional linkers (e.g., SMCC, Mal-PEG-azide) or non-APN azide reagents introduces significant risk to conjugate integrity and downstream assay reliability. While maleimide-thiol adducts are susceptible to retro-Michael cleavage and thiol exchange in physiological environments—leading to premature payload release and compromised therapeutic efficacy—the APN group forms a remarkably stable thioether bond [1]. In vitro studies demonstrate that thiol-APN conjugates exhibit no detectable cleavage under conditions where maleimide-thioether conjugates undergo substantial degradation [1]. Furthermore, generic azide linkers lacking the APN motif cannot confer this hydrolytic stability, rendering APN-Azide uniquely suited for applications where conjugate durability in biological media is paramount [2]. The following quantitative evidence underscores this differentiation.

APN-Azide Quantitative Differentiation: Stability, Purity, and Reaction Metrics Versus Alternative Crosslinkers


Thiol-APN Conjugates Exhibit Superior Hydrolytic Stability Versus Maleimide-Thiol Conjugates

APN-Azide leverages the 3-arylpropiolonitrile (APN) group, which forms a thioether bond with cysteine residues that is significantly more stable than the thiosuccinimide linkage produced by maleimide-based crosslinkers (e.g., SMCC, Mal-PEG-azide) [1]. In a direct comparative study of albumin-conjugated therapeutic proteins, the thiol-APN conjugate (AgUox-APN-HSA) showed no cleavage of the thioether bond in vitro, whereas the thiol-maleimide conjugate (AgUox-MAL-HSA) underwent substantial cleavage of the thioester [1]. This class-level inference is directly applicable to APN-Azide, as the APN moiety is the functional determinant of conjugate stability.

Bioconjugation Antibody-Drug Conjugates Protein Stability

APN-Azide Enables Mild, High-Selectivity Thiol Labeling with a Defined Protocol

APN-Azide provides a standardized, mild-condition protocol for cysteine labeling that ensures reproducibility across experiments . The recommended procedure (1-5 molar equivalents of reagent per free cysteine residue, pH 6.5-9.0, room temperature, 2-hour incubation) is validated for high selectivity in biological media . In contrast, alternative thiol-reactive linkers such as maleimide-PEG-azide may require more stringent pH control (pH 7.0-7.5) to minimize hydrolysis of the maleimide group, and their reaction efficiency can vary significantly with buffer composition [1].

Protein Labeling Cysteine Conjugation Click Chemistry

APN-Azide Molecular Weight Minimizes Steric Hindrance and Facilitates Conjugate Characterization

With a molecular weight of 168.15 g/mol, APN-Azide is one of the smallest commercially available heterobifunctional crosslinkers for thiol-to-alkyne coupling . This contrasts sharply with PEGylated alternatives such as APN-C3-PEG4-azide (MW 500.55 g/mol) or maleimide-PEG4-azide (MW ~400-500 g/mol) . The low molecular weight of APN-Azide introduces minimal steric bulk to the conjugated biomolecule, preserving native conformation and activity [1]. Additionally, the small mass shift simplifies intact protein mass spectrometry analysis, allowing for precise determination of drug-to-antibody ratio (DAR) in ADC applications [1].

ADC Linker Design Small-Molecule Crosslinker Mass Spectrometry

APN-Azide Conjugates Demonstrate Extended In Vivo Serum Half-Life Compared to Maleimide Analogs

In a murine model, the in vivo serum half-life of an APN-conjugated therapeutic protein (AgUox-APN-HSA) was significantly prolonged in the late elimination phase compared to its maleimide-conjugated counterpart (AgUox-MAL-HSA) [1]. While the study did not use APN-Azide directly, it establishes the superior pharmacokinetic profile conferred by the APN-thiol linkage relative to the maleimide-thiol linkage. This class-level inference supports the selection of APN-Azide over maleimide-containing linkers for applications requiring extended circulation times.

Pharmacokinetics Half-Life Extension Therapeutic Proteins

APN-Azide: Optimized Application Scenarios Based on Quantitative Differentiation


Stability-Critical Antibody-Drug Conjugate (ADC) Development

When developing ADCs intended for systemic administration, the premature release of cytotoxic payload in circulation due to maleimide-thiol exchange is a well-documented failure mode [1]. APN-Azide addresses this by enabling the construction of highly stable thioether linkages that resist retro-Michael cleavage and thiol exchange with serum albumin or glutathione [2]. The demonstrated in vitro stability (no detectable cleavage) and extended in vivo half-life of APN conjugates provide a quantitative rationale for selecting APN-Azide over maleimide-based heterobifunctional linkers in ADC programs targeting improved therapeutic windows [2].

Precision Protein Labeling for Mass Spectrometry and Structural Biology

The low molecular weight (168.15 g/mol) of APN-Azide minimizes the mass shift introduced upon cysteine conjugation, facilitating accurate intact protein mass spectrometry and simplifying the determination of labeling stoichiometry [3]. This is particularly advantageous when characterizing antibody conjugates or multi-subunit protein complexes, where larger PEG-based linkers can obscure resolution and complicate data interpretation [3]. The mild reaction conditions (pH 6.5-9.0, 2h at RT) further ensure that protein structure and function are preserved during labeling .

Bioorthogonal Click Chemistry with Enhanced Conjugate Durability

APN-Azide uniquely combines a stable thiol-APN linkage with a terminal azide handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality enables a two-step bioconjugation strategy: first, install the azide on a cysteine-containing biomolecule with exceptional stability; second, attach an alkyne-bearing reporter, drug, or affinity tag via click chemistry . The resulting conjugate benefits from the hydrolytic stability of the APN-thiol bond, a feature not shared by maleimide-azide linkers, making APN-Azide the preferred choice for applications requiring both bioorthogonal versatility and long-term conjugate integrity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for APN-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.